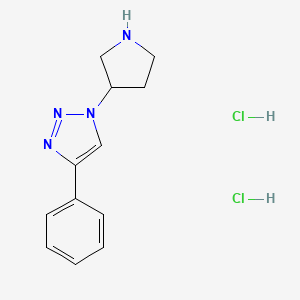

4-phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride

Description

4-Phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride is a triazole derivative featuring a phenyl group at the 4-position of the triazole ring and a pyrrolidine moiety at the 1-position, with two hydrochloric acid counterions. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-substituted triazoles .

Properties

IUPAC Name |

4-phenyl-1-pyrrolidin-3-yltriazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH/c1-2-4-10(5-3-1)12-9-16(15-14-12)11-6-7-13-8-11;;/h1-5,9,11,13H,6-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURNTRADPAVMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(N=N2)C3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring, which is known for its potential in drug development, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure

The molecular formula of this compound is . The structure consists of a phenyl group attached to a triazole ring, which is further linked to a pyrrolidine moiety. This unique structural arrangement contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes:

- Formation of the Pyrrolidine Ring : Starting from suitable precursors through cyclization reactions.

- Triazole Formation : Utilizing the Huisgen 1,3-dipolar cycloaddition involving azides and alkynes.

- Final Assembly : Coupling intermediate products under controlled conditions with catalysts.

Anticancer Activity

Research has shown that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. A study on related compounds demonstrated that several triazole derivatives displayed potent activity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

Among these, compound 8b exhibited the highest activity against the MDA-MB231 cell line . The mechanism of action is believed to involve the inhibition of specific pathways critical for cancer cell proliferation and survival.

Antimicrobial Activity

The triazole ring system has also been associated with antimicrobial properties. Compounds like 4-phenyl-1H-1,2,3-triazoles have shown effectiveness against various bacterial strains and fungi. For instance:

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 10 |

| Triazole Derivative B | Escherichia coli | 12 |

These findings suggest that modifications on the triazole scaffold can enhance antimicrobial potency .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in DNA replication and repair.

- Receptor Modulation : They may interact with specific receptors influencing signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have explored the efficacy of triazole derivatives in preclinical models:

- Study on Anticancer Properties : A series of synthesized triazoles were tested against multiple cancer cell lines revealing promising results in inhibiting cell growth.

- Antimicrobial Efficacy : Research demonstrated that certain triazole derivatives exhibited lower MIC values compared to established antibiotics, indicating their potential as alternative therapeutic agents.

Scientific Research Applications

Chemical Properties and Structure

4-Phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride has a complex structure characterized by the presence of a triazole ring, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 245.16 g/mol. Its structural uniqueness contributes to its potential pharmacological effects.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. The incorporation of the pyrrolidine moiety enhances the bioactivity of this compound against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antimicrobial agents .

Anticancer Potential

The triazole ring is also associated with anticancer activity. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit specific signaling pathways involved in tumor growth and metastasis .

Neurological Applications

Given its structural attributes, this compound has been explored for potential neuroprotective effects. Research indicates that triazole derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyrrolidine component is believed to enhance central nervous system penetration, facilitating therapeutic effects .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of triazole compounds revealed that this compound effectively inhibited cell proliferation in breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and activation of apoptotic pathways, suggesting its utility as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-Triazole Dihydrochloride

- Key Difference : Replaces the phenyl group with a methoxymethyl group (CH2OCH3).

- The methoxymethyl group may alter binding interactions in biological systems due to its electron-donating properties .

4-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-Triazole Dihydrochloride

- Key Difference : Cyclopropyl substituent at the 4-position.

- Impact: The cyclopropyl group introduces steric bulk and ring strain, which may influence conformational flexibility and target binding.

1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-Triazole Hydrochloride

- Key Difference : The pyrrolidine ring is connected via a methylene bridge (-CH2-) instead of a direct bond.

- The altered spatial arrangement may affect pharmacokinetics .

Substituent Variations on the Pyrrolidine Ring

trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol Hydrochloride

- Key Difference : A hydroxyl group (-OH) is present on the pyrrolidine ring.

- Impact : Introduces hydrogen-bonding capability, enhancing interactions with polar targets. The hydroxyl group also increases hydrophilicity, improving solubility .

1-(Pyrrolidin-3-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid Hydrochloride

- Key Difference : A carboxylic acid (-COOH) group replaces the phenyl substituent.

- Impact : The carboxylic acid provides strong hydrogen-bonding and ionic interactions, making it suitable for metal coordination or enzyme active-site binding. However, it may reduce cell membrane permeability due to increased polarity .

Selenium-Containing Analogs

4-Phenyl-1-{2-[(2,4,6-Trimethylphenyl)selanyl]phenyl}-1H-1,2,3-Triazole

- Key Difference : Incorporates a selenium atom in the arylselanyl group.

- Impact: The selenium atom participates in unique non-covalent interactions, such as Se···N hydrogen bonds (3.0248 Å), which stabilize the crystal lattice. This analog’s higher molecular weight (418.39 g/mol) and selenium’s polarizability may enhance redox activity or heavy-atom effects in crystallography .

Physicochemical and Structural Properties

Q & A

Q. Table 1. Example Reaction Conditions

| Parameter | Optimal Range | Reference |

|---|---|---|

| Cu(I) Catalyst | 5–10 mol% CuI | |

| Solvent | H₂O/t-BuOH (1:1) | |

| Temperature | 25°C (RT) | |

| Reaction Time | 12–24 hours |

Basic: How is the crystal structure of this compound determined and refined?

Methodological Answer:

X-ray diffraction (XRD) is the gold standard for structural determination. Critical steps include:

- Data Collection : Use a single crystal (0.20 × 0.15 × 0.10 mm) mounted on an Agilent SuperNova CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K .

- Refinement : SHELXL-2018 is employed for least-squares refinement against . Hydrogen atoms are placed geometrically and refined using a riding model () .

- Validation : Check for residual electron density (< 0.3 eÅ⁻³) and ensure for .

Q. Table 2. Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | ||

| Unit Cell (Å, °) | , , , | |

| 0.030 |

Advanced: How can discrepancies in crystallographic data (e.g., bond angles, thermal parameters) be resolved during refinement?

Methodological Answer:

Discrepancies often arise from disorder or hydrogen-bonding interactions. Mitigation strategies include:

- Restraints : Apply SHELXL restraints (e.g., DELU, SIMU) to manage anisotropic displacement parameters for disordered atoms .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., Se–N hydrogen bonds at 3.0248 Å) to explain deviations in planar geometry .

- Validation Tools : Use PLATON to check for missed symmetry and CrysAlisPro for absorption corrections .

Advanced: What computational methods are used to predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) and cyclic voltammetry (CV) are key:

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to correlate electronic structure with ligand-metal interactions .

Q. Table 3. Example DFT Results

| Property | Calculated Value | Reference |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | |

| Dipole Moment | ~5 D |

Advanced: How can researchers assess the biological activity (e.g., antileishmanial effects) of this compound?

Methodological Answer:

- In Vitro Assays : Test against Leishmania amazonensis promastigotes using Alamar Blue viability assays (IC₅₀ < 10 µM indicates high potency) .

- Molecular Docking : Use AutoDock Vina to simulate binding to Leishmania protein targets (e.g., trypanothione reductase) with RMSD < 2.0 Å .

- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.